molecular formula C16H13ClN2O B2690764 N-(2-chlorobenzyl)-1H-indole-3-carboxamide CAS No. 866132-53-8

N-(2-chlorobenzyl)-1H-indole-3-carboxamide

Cat. No. B2690764
M. Wt: 284.74
InChI Key: TUWQXRJOGBZZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorobenzyl)-2-methylbenzamide” is a compound that has a molecular weight of 259.738 . It’s important to note that this is not the exact compound you asked about, but it shares some structural similarities.


Synthesis Analysis

While specific synthesis methods for “N-(2-chlorobenzyl)-1H-indole-3-carboxamide” were not found, a related compound, “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one”, was synthesized and its structure determined using 1H and 13C NMR, FTIR spectroscopy, and MS .

Scientific Research Applications

Antimicrobial Application

  • Scientific Field : Microbiology
  • Summary of Application : N-(2-chlorobenzyl)-substituted hydroxamate, which can be produced by hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis .
  • Methods of Application : The compound was tested for its inhibitory activity against DXS using a convenient spectroscopic method involving NADPH–lactate dehydrogenase (LDH) .
  • Results or Outcomes : The compound showed an IC50 value of 1.0 μM, indicating a strong inhibitory effect. It also inhibited the growth of Haemophilus influenzae, a bacterium that can cause a range of infections .

Antibacterial Application

  • Scientific Field : Pharmacology
  • Summary of Application : 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, a compound related to N-(2-chlorobenzyl)-1H-indole-3-carboxamide, has been tested for its antibacterial activity .
  • Methods of Application : The compound was screened for its antibacterial activity against various bacterial strains .
  • Results or Outcomes : The compound showed significant activity against Staphylococcus aureus with a MIC (minimum inhibitory concentration) of 7.81 μM, and Staphylococcus epidermidis with a MIC of 15.62 μM .

Safety And Hazards

While safety data for “N-(2-chlorobenzyl)-1H-indole-3-carboxamide” was not found, safety data for a related compound, “2-Chlorobenzyl chloride”, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-7-3-1-5-11(14)9-19-16(20)13-10-18-15-8-4-2-6-12(13)15/h1-8,10,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXRJOGBZZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.